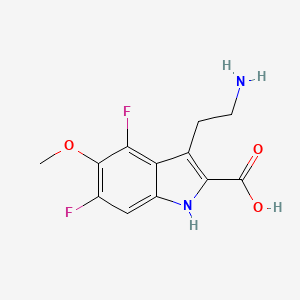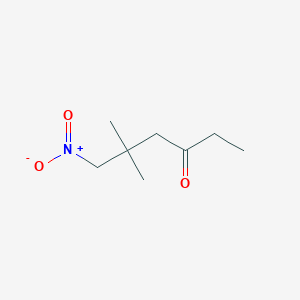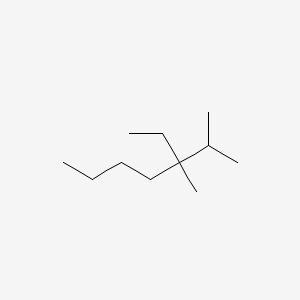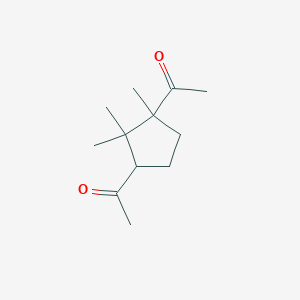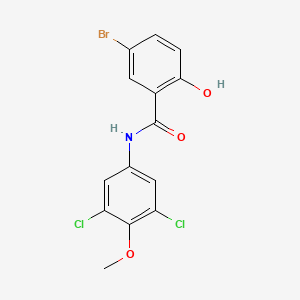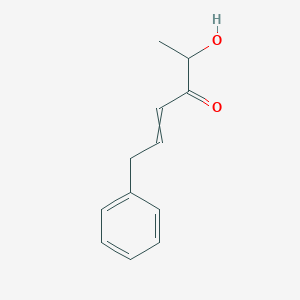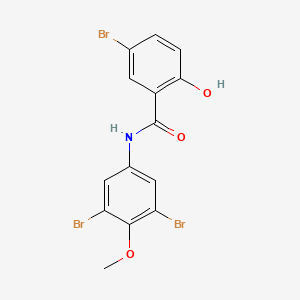
5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide is a complex organic compound characterized by the presence of multiple bromine atoms, a methoxy group, and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the methoxy and hydroxyl groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile. The final step usually involves the formation of the benzamide structure through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a less brominated benzamide derivative.
Scientific Research Applications
5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the additional bromine and methoxy groups.
3,5-Dibromo-4-methoxybenzamide: Does not have the hydroxyl group.
N-(3,5-Dibromo-4-methoxyphenyl)-2-hydroxybenzamide: Similar structure but different substitution pattern.
Uniqueness
5-Bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide is unique due to the combination of multiple bromine atoms, a methoxy group, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62047-41-0 |
|---|---|
Molecular Formula |
C14H10Br3NO3 |
Molecular Weight |
479.95 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dibromo-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br3NO3/c1-21-13-10(16)5-8(6-11(13)17)18-14(20)9-4-7(15)2-3-12(9)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
DMZHKNSJGLKWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)NC(=O)C2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



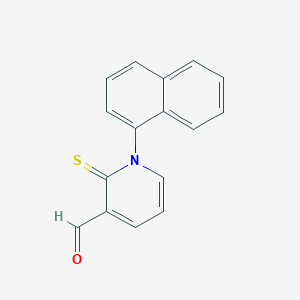
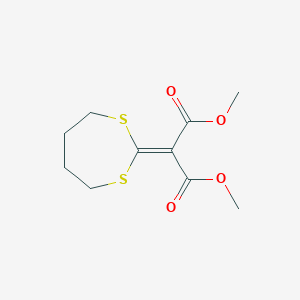
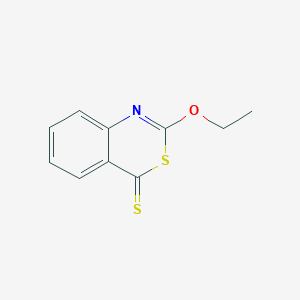
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
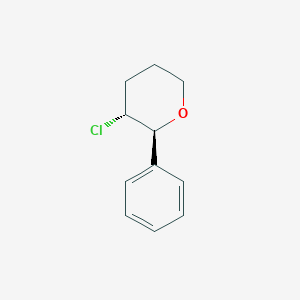
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
